molecular formula C7H8ClN3 B1441998 N-Allyl-6-chloro-4-pyrimidinamine CAS No. 160416-47-7

N-Allyl-6-chloro-4-pyrimidinamine

Cat. No. B1441998
M. Wt: 169.61 g/mol
InChI Key: FUCXOGHDCBOSGI-UHFFFAOYSA-N
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Description

N-Allyl-6-chloro-4-pyrimidinamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound with a five-membered ring structure. It is a colorless, water-soluble solid with a molecular weight of 141.57 g/mol and a melting point of 271-273°C. This compound has been studied for its potential applications in various scientific research fields, such as in the synthesis of pharmaceuticals, in chemical reactions, and in biochemistry.

Scientific Research Applications

Antiviral Activity

Research has shown that pyrimidine derivatives, structurally related to N-Allyl-6-chloro-4-pyrimidinamine, possess antiviral properties. For example, 5-substituted 2,4-diaminopyrimidines exhibit marked inhibition against retrovirus replication, highlighting the potential of such compounds in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Synthesis of Pyrrolopyrimidines

Alkylamino derivatives of 5-allyl-6-chloro-1,3-dimethyluracil have been utilized in synthesizing 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines, demonstrating the chemical versatility of such compounds for creating more complex heterocyclic systems (Ishikawa, Khachatrian, Melik-Ohanjanian, Kawahara, Mizuno, Ogura, 1992).

Insecticidal/Acaricidal Evaluation

Novel pyrimidinamine derivatives, including those related to N-Allyl-6-chloro-4-pyrimidinamine, have been designed and synthesized, exhibiting significant insecticidal and acaricidal activities. This suggests their potential use in agricultural pest control strategies (Zhang, Huang, Liu, Liu, Li, Zhou, Ren, Ou, Long, Sun, Dang, Lan, 2019).

Dopamine Receptor Agonists

Research into N-allyl derivatives of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol has revealed that these compounds retain D-1 agonist potency and exhibit D-2 agonist activity. This indicates the potential for developing new therapeutic agents for neurological disorders (Ross, Franz, Wilson, Brenner, Demarinis, Hieble, Sarau, 1986).

Catalysis and Organometallic Chemistry

N-Allyl-6-chloro-4-pyrimidinamine derivatives have been explored for their roles in catalysis, particularly in palladium-catalyzed reactions. These studies contribute to our understanding of catalytic mechanisms and the development of more efficient catalysts for organic synthesis (Crociani, Antonaroli, Paci, Bianca, Canovese, 1997).

properties

IUPAC Name

6-chloro-N-prop-2-enylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCXOGHDCBOSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-6-chloro-4-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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